molecular formula C6H7N5O B14547959 1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one CAS No. 62266-41-5

1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one

Cat. No.: B14547959
CAS No.: 62266-41-5
M. Wt: 165.15 g/mol
InChI Key: GNEQZEYKYKJXSH-UHFFFAOYSA-N
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Description

1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one is a heterocyclic compound that features both imidazole and tetrazole rings

Preparation Methods

Chemical Reactions Analysis

1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the imidazole or tetrazole rings are replaced by other groups.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole or tetrazole compounds.

Scientific Research Applications

1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-(4H-Imidazo[1,2-d]tetrazol-4-yl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of imidazole and tetrazole rings, which imparts distinct chemical and biological properties not found in other compounds.

Properties

CAS No.

62266-41-5

Molecular Formula

C6H7N5O

Molecular Weight

165.15 g/mol

IUPAC Name

1-imidazo[2,1-e]tetrazol-4-ylpropan-1-one

InChI

InChI=1S/C6H7N5O/c1-2-5(12)10-3-4-11-6(10)7-8-9-11/h3-4H,2H2,1H3

InChI Key

GNEQZEYKYKJXSH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C=CN2C1=NN=N2

Origin of Product

United States

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